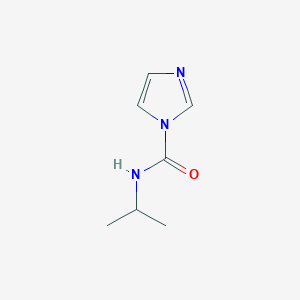

![molecular formula C19H22N4 B2635121 3-苯基-5-丙基-7-(吡咯烷-1-基)吡唑并[1,5-a]嘧啶 CAS No. 900258-19-7](/img/structure/B2635121.png)

3-苯基-5-丙基-7-(吡咯烷-1-基)吡唑并[1,5-a]嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

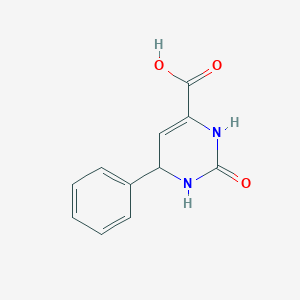

“3-Phenyl-5-propyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine” is a derivative of Pyrazolo[1,5-a]pyrimidine (PP), which is a family of N-heterocyclic compounds that have a significant impact in medicinal chemistry . They have attracted a great deal of attention in material science due to their significant photophysical properties .

Synthesis Analysis

The synthesis of Pyrazolo[1,5-a]pyrimidine derivatives has been widely studied. Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . A family of 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines was synthesized by a two-step synthesis sequence starting from the appropriate methyl ketone .Molecular Structure Analysis

Pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . In the 3D model of a certain derivative bound to EGFR L858R/T790M, the N atoms of the pyrazole and pyrimidine were hydrogen bound with ASP-107 and LEU-25 residues respectively .Chemical Reactions Analysis

The chemical reactions of Pyrazolo[1,5-a]pyrimidine derivatives involve various transformations that improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds . Molecular docking results further explained the antitumor activity of the compounds .Physical And Chemical Properties Analysis

Pyrazolo[1,5-a]pyrimidine derivatives have tunable photophysical properties. Electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors . The dipole moment changes in those compounds were calculated to be 10.3, 12.8, and 19.0 D .科学研究应用

合成和结构表征

吡唑并[1,5-a]嘧啶通过各种化学反应合成,对开发新的衍生物和了解其化学性质有重大的兴趣。例如,Abdelhamid 等人 (2013) 详细介绍了通过缩合反应合成吡唑并[1,5-a]嘧啶和相关化合物,并通过元素分析和光谱数据阐明了它们的结构。这些合成方法有助于吡唑并[1,5-a]嘧啶库的多样化,以用于进一步的生物和材料科学应用 (Abdelhamid 等人,2013).

抗菌和抗癌应用

一些研究探索了吡唑并[1,5-a]嘧啶衍生物的生物活性。例如,吡唑并[1,5-a]嘧啶已显示出对结核分枝杆菌的有效的体外生长抑制,突出了它们作为抗分枝杆菌剂的潜力。这些化合物的构效关系研究揭示了特定取代基对增强其生物功效的重要性 (Sutherland 等人,2022)。此外,吡唑并[1,5-a]嘧啶衍生物已被评估其抗癌活性,一些化合物在抑制癌细胞生长方面显示出有希望的结果,表明它们在癌症治疗中的潜力 (Rahmouni 等人,2016).

材料科学和光物理性质

最近的研究还表明吡唑并[1,5-a]嘧啶衍生物在材料科学中的应用,特别是由于它们的光物理性质。这些化合物正在研究其在开发具有特定光学和电子性质的新材料中的潜在应用,这可能在各种技术应用中很有用 (Moustafa 等人,2022).

药物设计和药理学

吡唑并[1,5-a]嘧啶衍生物由于其药理学潜力而成为药物设计中的焦点。它们与嘌呤的结构相似性使它们成为针对嘌呤结合蛋白的药物开发的有趣候选者。吡唑并[1,5-a]嘧啶支架的多功能性允许合成具有多种生物活性的化合物,包括酶抑制剂和受体拮抗剂。例如,吡唑并[1,5-a]嘧啶结构的修饰导致了发现对血清素受体具有显着活性的化合物,这可能对中枢神经系统 (CNS) 疾病的治疗具有治疗意义 (Ivashchenko 等人,2012).

未来方向

The future directions in the research of Pyrazolo[1,5-a]pyrimidine derivatives involve the development of new rational and efficient designs of drugs bearing the Pyrazolo[1,5-a]pyrimidine core . The focus is on the synthesis and functionalization of diverse Pyrazolo[1,5-a]pyrimidines, highlighting their anticancer potential and enzymatic inhibitory activity .

作用机制

Target of Action

Similar compounds such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been identified as novel cdk2 inhibitors .

Mode of Action

Related compounds have been shown to inhibit cdk2, a key regulator of cell cycle progression . This inhibition could potentially lead to alterations in cell cycle progression and induction of apoptosis within cells .

Biochemical Pathways

Inhibition of cdk2, as seen with related compounds, would affect the cell cycle progression pathway . This could potentially lead to downstream effects such as cell cycle arrest and apoptosis .

Pharmacokinetics

Related pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology and tunable photophysical properties .

Result of Action

Related compounds have shown significant cytotoxic activities against various cell lines . These compounds have also been shown to exert a significant alteration in cell cycle progression, in addition to inducing apoptosis within cells .

Action Environment

Related compounds have shown excellent thermal stability , which could potentially influence the compound’s action and stability.

生化分析

Biochemical Properties

Related compounds have been shown to interact with enzymes such as CDK2 .

Cellular Effects

Related compounds have shown cytotoxic activities against various cell lines .

Molecular Mechanism

Related compounds have been found to inhibit CDK2, an enzyme involved in cell cycle regulation .

Temporal Effects in Laboratory Settings

The temporal effects of 3-Phenyl-5-propyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine in laboratory settings are not yet fully known. Related compounds have shown excellent thermal stability .

属性

IUPAC Name |

3-phenyl-5-propyl-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4/c1-2-8-16-13-18(22-11-6-7-12-22)23-19(21-16)17(14-20-23)15-9-4-3-5-10-15/h3-5,9-10,13-14H,2,6-8,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHSIEWZHRURORZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=C(C=NN2C(=C1)N3CCCC3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

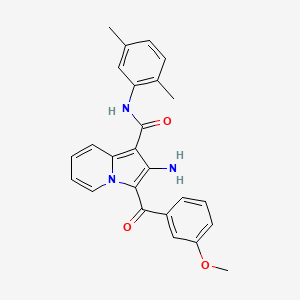

![8-((4-Fluorophenyl)sulfonyl)-2-phenyl-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2635042.png)

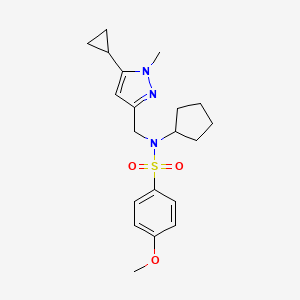

![Methyl N-methyl-N-[2-[(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)amino]ethyl]carbamate](/img/structure/B2635045.png)

![5-bromo-N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2635049.png)

![6-(dimethylamino)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)pyridazine-3-carboxamide](/img/structure/B2635056.png)

![N-[(4-chlorophenyl)methyl]-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2635059.png)